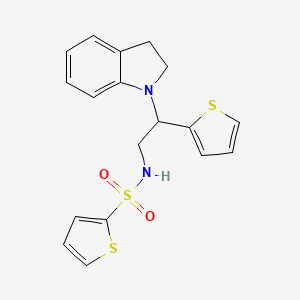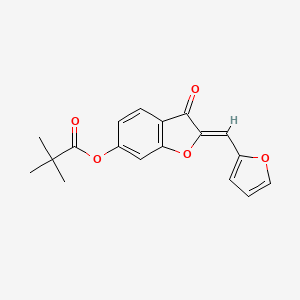
5-(4-Hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one, also known as PHO, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The unique structure of PHO makes it an attractive candidate for use in drug development, as well as in the study of biochemical and physiological processes. In
Applications De Recherche Scientifique
Chemosensors for Anion Detection
A study on novel highly selective anion chemosensors based on 1,3,4-oxadiazole derivatives highlighted their utility as fluorescent and colorimetric sensors. These compounds demonstrate high selectivity for H2PO4- and F- ions over Cl-, with some being able to distinguish H2PO4- from F- effectively. This selective sensing ability makes them valuable for environmental monitoring and analytical chemistry applications (Tong et al., 2003).
Corrosion Inhibition
Oxadiazole derivatives have been studied for their effectiveness as corrosion inhibitors. One investigation focused on the corrosion inhibition efficiency of synthesized oxadiazole derivatives on mild steel in hydrochloric acid solution. These compounds showed significant inhibition efficiency, suggesting their potential application in protecting metal surfaces in industrial settings (Kalia et al., 2020).
Synthetic Utility in Organic Chemistry
Research has shown that 3-Methyl-4H-[1,2,4]-oxadiazol-5-one serves as a versatile synthon for protecting monosubstituted acetamidines. This compound facilitates various synthetic reactions, showcasing its importance in organic synthesis and the development of pharmaceuticals (Moormann et al., 2004).
Fluorescent Chemosensors
Another application is in the development of novel polyphenylenes containing phenol-substituted oxadiazole moieties as fluorescent chemosensors for fluoride ions. These materials exhibit high sensitivity and selectivity towards fluoride ions, making them useful in environmental and health-related fluoride detection (Zhou et al., 2005).
Anticancer Potential
Derivatives of 1,3,4-oxadiazoles have been explored for their anticancer properties. Certain 5-(2-hydroxyphenyl)-3-substituted-2,3-dihydro-1,3,4-oxadiazole-2-thione derivatives exhibited promising anticancer activity against a wide spectrum of cancer cell lines. These findings suggest their potential as lead compounds for developing new anticancer agents (Aboraia et al., 2006).
Antioxidant Activities
The design and synthesis of 5-substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles have shown potent antioxidant activities. This demonstrates the potential of oxadiazole derivatives in combating oxidative stress, which is implicated in various diseases (Rabie et al., 2016).
Propriétés
IUPAC Name |
5-(4-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-6-3-1-5(2-4-6)7-9-10-8(12)13-7/h1-4,11H,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVMOUMHFJLVIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(4-{[1-(2,4-Dimethylbenzoyl)piperidin-3-yl]methoxy}benzoyl)morpholine](/img/structure/B2655198.png)



![6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2655204.png)
![N,N-dimethyl-N'-[7-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]iminoformamide](/img/structure/B2655207.png)



![2-(1,3-dioxoisoindolin-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2655216.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2655217.png)



